N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolo[4,3-a]pyrazines are a class of nitrogen-containing heterocyclic compounds . They are part of the larger family of azoles, which are commonly used in medicinal chemistry due to their excellent therapeutic index . Triazoles, in particular, are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazines often involves aromatic nucleophilic substitution . For example, one method involves the substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazolo[4,3-a]pyrazines contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibitors
Compounds with the pyrazolo[1,5-a]-1,3,5-triazine structure, closely related to the query compound, have been identified as potent phosphodiesterase type 4 inhibitors. These inhibitors show promise in modulating immune responses, with significant implications for treating inflammatory diseases. For instance, certain derivatives exhibit strong inhibition of LPS-induced TNF-alpha release from human mononuclear cells, highlighting their potential in immune modulation and anti-inflammatory therapies (Raboisson et al., 2003).
Adenosine Receptor Antagonists
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold serves as a novel platform for developing adenosine receptor antagonists, particularly targeting the hA2A adenosine receptor. These antagonists are critical for exploring therapeutic strategies in neurodegenerative diseases such as Parkinson's disease. Derivatives from this scaffold have shown the ability to counteract neurotoxicity in human neuroblastoma cell lines, presenting a potential pathway for therapeutic development (Falsini et al., 2017).
Metabolism and Toxicological Implications
Understanding the metabolism and toxicological profiles of triazolo[4,3-b]pyridazin derivatives is crucial for drug development. Studies have revealed species-specific metabolism leading to differential toxicological outcomes, emphasizing the importance of metabolic profiling in early drug development stages. For example, the metabolism of a c-MET inhibitor by aldehyde oxidase in a species-specific manner to a less soluble metabolite has been linked to renal toxicity in clinical studies, underscoring the need for comprehensive metabolic evaluations (Diamond et al., 2010).
Survivin Suppressant Activities
Compounds incorporating the pyrazin-2-ylmethyl moiety have been studied for their role as survivin suppressants, demonstrating potent antitumor activity. The carrier-mediated uptake of these compounds into tumor cells suggests a mechanism of action that could be leveraged for targeted cancer therapies (Minematsu et al., 2009).
Tankyrase Inhibitors
The design and synthesis of substituted triazolo[4,3-b]pyridazin-8-amine derivatives have highlighted their potential as selective tankyrase inhibitors. These compounds, serving as NAD isosteres, represent a new class of pharmacological tools that could elucidate tankyrase's role in physiological and pathological conditions, offering avenues for therapeutic intervention (Liscio et al., 2014).
Safety and Hazards
Direcciones Futuras
The future directions in the research of triazolo[4,3-a]pyrazines could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an urgent need to develop new antimicrobial agents with excellent antibacterial activity, and triazolo[4,3-a]pyrazines could play a role in this .
Mecanismo De Acción
Target of Action
The primary targets of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively
Result of Action
The inhibition of c-Met and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis . In vitro studies have shown that this compound has excellent antiproliferative activities against various cancer cell lines .
Análisis Bioquímico
Biochemical Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide has been found to exhibit inhibitory activities towards certain kinases and shows antiproliferative activities against various cell lines . The compound interacts with enzymes such as c-Met and VEGFR-2, playing a role in biochemical reactions .
Cellular Effects
The compound has been shown to exhibit excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It influences cell function by inhibiting the growth of these cells and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . It inhibits these kinases, leading to changes in gene expression and cellular functions .
Propiedades
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-3-4-10(7-16-9)13(21)17-8-11-18-19-12-14(22-2)15-5-6-20(11)12/h3-7H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMWGCEXXPZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.